4-(Methoxycarbonyl)benzenesulfonic acid

Description

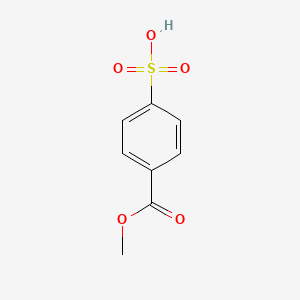

Structure

3D Structure

Properties

IUPAC Name |

4-methoxycarbonylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5S/c1-13-8(9)6-2-4-7(5-3-6)14(10,11)12/h2-5H,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXWTIUMKPVDON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Routes for 4 Methoxycarbonyl Benzenesulfonic Acid

Direct Synthetic Approaches to the Target Compound

Direct methods for the synthesis of 4-(methoxycarbonyl)benzenesulfonic acid involve the introduction of either the sulfonic acid group onto a pre-existing methyl benzoate (B1203000) scaffold or the esterification of a pre-existing sulfobenzoic acid.

The direct sulfonation of methyl benzoate is a classical electrophilic aromatic substitution reaction. The methoxycarbonyl group (-COOCH₃) is a deactivating and meta-directing group. libretexts.orgstudymind.co.uk This is due to its electron-withdrawing nature, which reduces the electron density of the benzene (B151609) ring, making it less susceptible to electrophilic attack. The withdrawal of electrons is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.

Consequently, the direct sulfonation of methyl benzoate with common sulfonating agents like fuming sulfuric acid (H₂SO₄/SO₃) predominantly yields the meta-isomer, 3-(methoxycarbonyl)benzenesulfonic acid, rather than the desired para-isomer. rsc.org

Figure 1: Predominant meta-sulfonation of methyl benzoate.

Figure 1: Predominant meta-sulfonation of methyl benzoate.

Achieving para-selectivity in the direct sulfonation of methyl benzoate is challenging and not a commonly employed synthetic strategy due to the inherent directing effect of the ester group. While research into catalysts that can override the natural directing effects of substituents is ongoing in the broader field of organic synthesis, specific high-yield methods for the direct para-sulfonation of methyl benzoate are not well-documented in standard literature.

A more direct and regiochemically controlled approach is the esterification of 4-sulfobenzoic acid. This method starts with the correct substitution pattern already in place, and the final step is the formation of the methyl ester. The Fischer-Speier esterification is a widely used method for this transformation, involving the reaction of the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. operachem.comtcu.edutamu.edumasterorganicchemistry.com

The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of methanol (B129727) is typically used, which can also serve as the solvent. tamu.edu The water produced during the reaction can be removed to further shift the equilibrium to the product side. operachem.com

Figure 2: Fischer-Speier esterification of 4-sulfobenzoic acid.

Figure 2: Fischer-Speier esterification of 4-sulfobenzoic acid.

Below is a table summarizing typical reaction conditions for the Fischer-Speier esterification of aromatic carboxylic acids, which are analogous to the esterification of 4-sulfobenzoic acid.

| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Benzoic Acid | Methanol | H₂SO₄ | 65 | - | 90 | operachem.com |

| Benzoic Acid | Methanol | H₂SO₄ | Reflux | 1 | - | tcu.edu |

| Lauric Acid | Ethanol (B145695) | Acetyl Chloride (in situ HCl) | Reflux | 1 | - | chemspider.com |

| Adipic Acid | Ethanol | H₂SO₄ | Reflux | - | - | tamu.edu |

| 4-Aminobenzoic Acid | Methanol | H₂SO₄ | Reflux | 2 | 64 | scbt.com |

This table is interactive. You can sort and filter the data.

Multi-Step Functional Group Interconversions and Derivatizations

Multi-step syntheses offer greater flexibility and control over the final product's regiochemistry. These routes typically involve the sequential introduction or modification of the required functional groups on the benzene ring.

In a multi-step approach, the methoxycarbonyl group can be introduced by esterifying a suitable carboxylic acid precursor. A common strategy involves the oxidation of a methyl group on the benzene ring to a carboxylic acid, followed by esterification. For instance, p-toluenesulfonic acid can be oxidized to 4-sulfobenzoic acid, which is then esterified with methanol as described in section 2.1.2.

Alternatively, the ester can be formed from an acid chloride. For example, 4-carboxybenzenesulfonyl chloride can be reacted with methanol. However, this would likely lead to the formation of the methyl ester of the sulfonic acid as well, requiring selective reaction conditions. A more controlled approach would be to first form the sulfonic acid and then convert the carboxylic acid to the methyl ester.

The benzenesulfonic acid group can be introduced through various sulfonation methods. A key strategy for achieving the desired para-substitution is to start with a precursor that already has a para-directing group.

One such method involves the chlorosulfonation of a suitable precursor, followed by hydrolysis of the resulting sulfonyl chloride. For instance, starting with a para-substituted compound, chlorosulfonation can install a -SO₂Cl group, which can then be hydrolyzed to the -SO₃H group. The synthesis of methyl 4-(chlorosulfonyl)benzoate is a key step in such a route. chemspider.comgeorganics.sk This intermediate can then be hydrolyzed to the target this compound.

Figure 3: Hydrolysis of methyl 4-(chlorosulfonyl)benzoate.

Figure 3: Hydrolysis of methyl 4-(chlorosulfonyl)benzoate.

The key to synthesizing this compound is controlling the regiochemistry of the aromatic substitution. Since the methoxycarbonyl group is meta-directing, a direct sulfonation of methyl benzoate is not a viable route for obtaining the para-isomer in high yield. libretexts.orgstudymind.co.uk Therefore, effective strategies rely on starting with a precursor where the desired para-substitution pattern is already established or can be readily achieved.

A common and effective strategy is to start with a para-substituted benzene derivative and then perform functional group transformations. A prime example is the use of p-toluenesulfonic acid as a starting material. The methyl group is an ortho, para-director, and its sulfonation product is readily available. The synthetic sequence would then involve the oxidation of the methyl group to a carboxylic acid, followed by esterification with methanol.

Synthetic Route Starting from p-Toluenesulfonic Acid:

Oxidation: The methyl group of p-toluenesulfonic acid is oxidized to a carboxylic acid to yield 4-sulfobenzoic acid. Various oxidizing agents can be employed for this transformation, such as potassium permanganate (B83412) (KMnO₄) or chromic acid.

Esterification: The resulting 4-sulfobenzoic acid is then esterified with methanol, typically under Fischer-Speier conditions as detailed in section 2.1.2, to afford the final product, this compound.

Figure 4: Multi-step synthesis from p-toluenesulfonic acid.

Figure 4: Multi-step synthesis from p-toluenesulfonic acid.

Catalytic Strategies in the Synthesis of Substituted Benzenesulfonic Acids

Acid-Catalyzed Esterification Reactions

The mechanism of the Fischer esterification proceeds through several distinct, reversible steps:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid group on 4-sulfobenzoic acid. This step increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. patsnap.com

Nucleophilic Attack: A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. patsnap.com

Proton Transfer: A proton is transferred from the oxonium ion (the original alcohol's hydroxyl group) to one of the original carboxyl hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. patsnap.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound. masterorganicchemistry.com

A variety of acid catalysts can be employed for this transformation. Common homogeneous catalysts include strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (p-TsOH). masterorganicchemistry.com In recent years, heterogeneous solid acid catalysts have gained prominence due to their advantages in separation, reusability, and reduced waste generation. mdpi.com Examples include ion-exchange resins, zeolites, and functionalized mesoporous materials. mdpi.com

Table 1: Comparison of Catalytic Systems for Esterification Reactions

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous | Sulfuric Acid, p-Toluenesulfonic Acid | High reaction rates, mild conditions | Difficult to separate from product, corrosive, not reusable |

| Heterogeneous | Ion-Exchange Resins (e.g., Amberlyst), Zeolites, Sulfonated Carbons | Easily separable, reusable, less corrosive, reduced waste | Potentially lower reaction rates, mass transfer limitations |

Potential for Transition Metal-Catalyzed Coupling Reactions

While direct esterification is the most common route, the synthesis of the substituted benzenoid core of this compound could potentially be achieved through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This strategy is less direct for synthesizing the final compound but offers a powerful method for constructing the C-C bond between the aromatic ring and one of its substituents, or for assembling the substituted aromatic ring itself from precursor fragments.

The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. borates.today A hypothetical retrosynthetic analysis for a precursor to this compound might involve disconnecting the aromatic ring. For instance, one could envision a coupling between a boronic acid derivative bearing a sulfonic acid group and a halogenated methyl benzoate, or the reverse combination.

A potential synthetic pathway could involve:

Reactant 1: 4-Bromobenzenesulfonic acid (or its protected form).

Reactant 2: (4-Methoxycarbonylphenyl)boronic acid.

The palladium catalyst, in the presence of a suitable ligand and base, would facilitate the coupling of these two fragments to form the desired carbon skeleton. Research has shown that aryl sulfones and sulfonyl fluorides can act as electrophilic partners in Suzuki-Miyaura couplings, indicating the compatibility of sulfur-based functional groups under these reaction conditions. chemrxiv.orgrsc.orgchemrxiv.org Similarly, couplings involving substrates with carboxylic acid or ester functionalities are well-documented. acs.orgresearchgate.net

Process Optimization and Scalability Considerations in Laboratory Synthesis

Optimizing the laboratory-scale synthesis of this compound via Fischer esterification is crucial for maximizing yield, ensuring purity, and developing a robust procedure. numberanalytics.com The key parameters that require careful control are the reactant ratio, catalyst concentration, temperature, and reaction time. numberanalytics.comresearchgate.net

Optimization of Reaction Parameters:

Reactant Ratio: As an equilibrium-controlled process, using a large molar excess of methanol is a primary strategy to drive the reaction towards the ester product. tamu.edu Methanol is inexpensive and can often serve as the reaction solvent, simplifying the experimental setup. tamu.edu

Catalyst Loading: The concentration of the acid catalyst affects the reaction rate. numberanalytics.com Higher catalyst concentrations generally lead to faster rates, but can also promote side reactions or complicate the workup procedure. The optimal loading must be determined empirically to balance reaction speed and product purity.

Temperature: Increasing the temperature typically accelerates the reaction. numberanalytics.com The synthesis is often performed at the reflux temperature of methanol to maintain a consistent and sufficiently high reaction rate without needing a pressurized vessel. patsnap.com

Water Removal: To further shift the equilibrium, the water produced during the reaction can be removed. In a laboratory setting, this can be achieved using a Dean-Stark apparatus for azeotropic removal or by adding a dehydrating agent to the reaction mixture. numberanalytics.com

Scalability Considerations: Scaling up the synthesis from a laboratory bench to a larger pilot-plant or industrial scale introduces new challenges related to mass and heat transfer, safety, and product isolation. numberanalytics.comcsic.es

Heat Management: Esterification is typically an exothermic reaction. On a large scale, efficient heat dissipation is critical to maintain temperature control and prevent runaway reactions. Jacketed reactors with controlled cooling systems are necessary.

Mass Transfer: Ensuring efficient mixing becomes more challenging in larger reactors. Inadequate mixing can lead to localized temperature gradients and concentration differences, reducing yield and purity.

Purification: Isolating the final product requires scalable purification methods. While laboratory syntheses might use chromatography, large-scale production would rely on more economical techniques like crystallization, filtration, and washing to remove excess methanol, the acid catalyst, and any unreacted 4-sulfobenzoic acid. google.comepo.orggoogle.com The highly polar nature of the sulfonic acid group influences its solubility, making solvent selection for crystallization a critical parameter.

Table 2: Key Parameters for Optimization of Fischer Esterification

| Parameter | Laboratory Scale Consideration | Scalability Implication |

|---|---|---|

| Methanol:Acid Ratio | High excess (e.g., 10-100 fold) used to drive equilibrium. masterorganicchemistry.com | Large volumes of methanol require efficient recovery and recycling systems. |

| Temperature | Typically reflux temperature of methanol (~65 °C). | Requires robust reactor heating and cooling systems for precise control. |

| Catalyst | Homogeneous (H₂SO₄) or heterogeneous catalysts. | Heterogeneous catalysts are preferred for ease of separation and reuse. mdpi.com |

| Water Removal | Dean-Stark trap or drying agents. numberanalytics.com | May require integrated distillation columns or pervaporation membranes. |

| Purification | Chromatography, recrystallization. researchgate.net | Primarily relies on cost-effective crystallization and filtration. google.com |

Advanced Spectroscopic and Structural Characterization of 4 Methoxycarbonyl Benzenesulfonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides a definitive map of the atomic connectivity within the molecule. By analyzing the chemical shifts, splitting patterns, and correlations in ¹H and ¹³C spectra, a complete structural assignment can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignment

The ¹H NMR spectrum of 4-(Methoxycarbonyl)benzenesulfonic acid is characterized by distinct signals corresponding to its aromatic and methyl protons. Due to the para-substitution on the benzene (B151609) ring, the aromatic protons form a distinct AA'BB' system, appearing as two sets of doublets. The electron-withdrawing nature of both the methoxycarbonyl (-COOCH₃) and sulfonic acid (-SO₃H) groups deshields these protons, shifting them downfield.

The protons ortho to the methoxycarbonyl group (H-3, H-5) are expected to resonate at a slightly higher field than the protons ortho to the more strongly withdrawing sulfonic acid group (H-2, H-6). A singlet corresponding to the three equivalent protons of the methoxy (B1213986) group (-OCH₃) appears in the upfield region. The acidic proton of the sulfonic acid group often appears as a broad singlet at a significant downfield shift, though its presence and position can be highly dependent on the solvent and concentration due to chemical exchange.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-2, H-6 | ~8.1 - 8.2 | Doublet | 2H |

| H-3, H-5 | ~7.8 - 7.9 | Doublet | 2H |

| -OCH₃ | ~3.9 | Singlet | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Elucidation

The proton-decoupled ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. For this compound, six distinct carbon signals are anticipated. The spectrum will feature four signals for the aromatic carbons and two for the methoxycarbonyl group.

The quaternary carbons, C-1 (attached to the -SO₃H group) and C-4 (attached to the -COOCH₃ group), are identifiable by their sharp, lower-intensity signals. The chemical shifts of the protonated aromatic carbons (C-2, C-6 and C-3, C-5) are influenced by the electronic effects of the substituents. The carbonyl carbon of the ester group appears significantly downfield, while the methoxy carbon resonates in the upfield region. Spectral data for similar structures, such as methyl 4-methylbenzoate and other benzoic acid derivatives, help in assigning these shifts. rsc.orgrsc.orgchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~165 - 167 |

| C-1 (C-SO₃H) | ~144 - 146 |

| C-4 (C-COOCH₃) | ~133 - 135 |

| C-2, C-6 | ~129 - 131 |

| C-3, C-5 | ~127 - 129 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for unambiguously confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. For this molecule, a cross-peak would be observed between the signals of the H-2/H-6 protons and the H-3/H-5 protons, confirming their ortho relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show correlations between the H-2/H-6 signal and the C-2/C-6 signal, the H-3/H-5 signal and the C-3/C-5 signal, and the methoxy ¹H signal with the methoxy ¹³C signal. This provides definitive proof of the direct C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for mapping longer-range connectivity (typically 2-3 bonds). Key correlations would include:

A three-bond correlation from the methoxy protons (-OCH₃) to the carbonyl carbon (C=O).

A three-bond correlation from the H-3/H-5 protons to the carbonyl carbon (C=O).

A two-bond correlation from the H-3/H-5 protons to the quaternary carbon C-1.

A two-bond correlation from the H-2/H-6 protons to the quaternary carbon C-4. These correlations would unequivocally establish the connection and relative positions of the methoxycarbonyl and sulfonic acid groups on the aromatic ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of functional groups, providing characteristic fingerprints for their identification and offering insights into intermolecular forces like hydrogen bonding.

Identification of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound are dominated by absorptions from the sulfonic acid, ester, and para-substituted aromatic ring functionalities.

Sulfonic Acid Group (-SO₃H): This group gives rise to strong and characteristic vibrations. The asymmetric and symmetric stretching vibrations of the S=O bonds typically appear as strong bands in the IR spectrum.

Ester Group (-COOCH₃): The most prominent feature is the intense carbonyl (C=O) stretching band. The C-O stretching vibrations also produce characteristic bands.

Aromatic Ring: The para-substituted benzene ring shows characteristic C-H stretching vibrations above 3000 cm⁻¹, C=C in-ring stretching vibrations in the 1400-1600 cm⁻¹ region, and out-of-plane C-H bending vibrations that are indicative of the 1,4-disubstitution pattern.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| O-H Stretch | Sulfonic Acid | 2500 - 3300 | Broad, Strong (IR) |

| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 | Medium (IR) |

| C=O Stretch | Ester | 1715 - 1730 | Strong (IR) |

| C=C Stretch | Benzene Ring | 1580 - 1610, 1450 - 1500 | Medium-Weak |

| S=O Asymmetric Stretch | Sulfonic Acid | 1340 - 1360 | Strong (IR) |

| S=O Symmetric Stretch | Sulfonic Acid | 1150 - 1180 | Strong (IR) |

| C-O Stretch | Ester | 1250 - 1300 | Strong (IR) |

| S-O Stretch | Sulfonic Acid | 890 - 930 | Medium (IR) |

Analysis of Hydrogen Bonding Networks via Vibrational Modes

The sulfonic acid group is a very strong hydrogen bond donor. In the solid state or in concentrated solutions, this compound molecules are expected to form extensive intermolecular hydrogen bonds, primarily involving the acidic proton of the sulfonic acid group and an oxygen atom of a neighboring sulfonic acid group (O-H···O=S).

This strong hydrogen bonding has a profound effect on the vibrational spectra:

O-H Stretching Mode: In the IR spectrum, the O-H stretching vibration is the most telling indicator. Instead of a sharp peak around 3500 cm⁻¹, strong hydrogen bonding causes this band to become exceptionally broad and shift to a much lower frequency, often appearing as a wide absorption spanning from 2500 to 3300 cm⁻¹. docbrown.info This feature is a classic hallmark of strongly hydrogen-bonded carboxylic and sulfonic acids.

S=O Stretching Modes: The formation of hydrogen bonds to the sulfonyl oxygens can cause a slight shift to lower frequencies (red-shift) and broadening of the S=O stretching bands compared to a non-hydrogen-bonded state. Raman spectroscopy is particularly sensitive to such interactions and can be used to study the strength and nature of these hydrogen-bonding networks in solution. nih.govmdpi.com Studies on similar systems like DMSO-water solutions have demonstrated the utility of Raman spectroscopy in probing intermolecular bonding. rsc.orgresearchgate.netrsc.org

Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation

Mass spectrometry is a fundamental tool for confirming the molecular weight and elemental composition of this compound and for elucidating its structure through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a compound. For this compound (C₈H₈O₅S), the precise theoretical mass can be calculated, confirming its elemental composition. HRMS analysis is critical for distinguishing between compounds with the same nominal mass but different elemental formulas.

The expected monoisotopic mass of the deprotonated molecule [M-H]⁻ is a key identifier in negative ion mode ESI-HRMS.

Table 1: Theoretical Mass Data for this compound

| Molecular Formula | Theoretical Monoisotopic Mass (Da) | Ion Formula [M-H]⁻ | Theoretical Exact Mass of Ion (Da) |

|---|---|---|---|

| C₈H₈O₅S | 216.0092 | C₈H₇O₅S⁻ | 215.0014 |

Mechanistic Studies of Ion Fragmentation

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are used to study the fragmentation pathways of ionized this compound. The fragmentation patterns are characteristic of the compound's structure, involving the cleavage of its ester and sulfonic acid functional groups.

In negative ion mode, a primary fragmentation pathway for aromatic sulfonates involves the neutral loss of sulfur dioxide (SO₂). aaqr.org For the parent ion [M-H]⁻ of this compound, key fragmentation pathways include:

Loss of methyl group: Cleavage of the ester methyl group to yield an ion at m/z 200.0.

Loss of methoxy group: Cleavage of the methoxy group (OCH₃) resulting in an ion at m/z 183.9.

Loss of SO₃: A characteristic fragmentation for sulfonic acids, leading to the formation of a methyl benzoate (B1203000) anion fragment.

Decarboxylation: Loss of CO₂ from the carboxylate fragment.

These fragmentation pathways are consistent with the general behavior of aromatic esters and sulfonic acids observed in mass spectrometry. libretexts.orgmiamioh.edu

Table 2: Major Predicted MS/MS Fragments of [M-H]⁻ Ion of this compound

| Fragment Ion (m/z) | Proposed Formula | Neutral Loss |

|---|---|---|

| 200.0 | C₇H₄O₅S⁻ | CH₃ |

| 183.9 | C₇H₄O₄S⁻ | OCH₃ |

| 135.0 | C₈H₇O₂⁻ | SO₃ |

| 91.0 | C₇H₇⁻ | SO₃ + CO₂ |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing. While a specific crystal structure for this compound is not publicly available, its solid-state characteristics can be inferred from closely related aromatic sulfonic acids and esters. eurjchem.comresearchgate.net

Crystal Packing Architecture and Supramolecular Assembly

The aromatic rings also play a significant role in the supramolecular assembly through π-π stacking interactions, contributing to a densely packed and stable crystal lattice. rsc.orglibretexts.org

Analysis of Dihedral Angles and Molecular Conformations

The conformation of the molecule is defined by the dihedral angles between the planes of the benzene ring and its substituents. For aromatic sulfonate esters, the geometry around the sulfur atom is typically a distorted tetrahedron. eurjchem.com

C-C-S-O Dihedral Angle: This angle describes the orientation of the sulfonyl group relative to the benzene ring.

C-C-C=O Dihedral Angle: This describes the rotation of the methoxycarbonyl group relative to the ring. In similar structures, this group is often slightly twisted out of the plane of the aromatic ring to minimize steric hindrance.

Table 3: Representative Dihedral Angles in Aromatic Sulfonate Esters

| Atoms Defining Angle | Description | Typical Angle (°) |

|---|---|---|

| C(ar)-S-O-C(ester) | Rotation around S-O bond | ~74 |

| C(ar)-C(ar)-C(carbonyl)-O | Rotation of ester group | 5-15 |

Quantification of Intermolecular Hydrogen Bonds and π-π Stacking Interactions

The stability and properties of the crystalline solid are highly dependent on the strength and geometry of its intermolecular interactions.

π-π Stacking Interactions: The aromatic rings are expected to engage in π-π stacking, which is a significant stabilizing force in the crystal packing of many aromatic compounds. researchgate.netnih.govresearchgate.net These interactions can be characterized by the distance between the centroids of the rings (typically 3.5–4.0 Å) and their parallel displacement. These interactions contribute to the formation of layered or columnar structures within the crystal.

Table 4: Typical Intermolecular Interaction Parameters

| Interaction Type | Donor-Acceptor | Typical Distance (Å) |

|---|---|---|

| Strong Hydrogen Bond | O-H···O | 2.6 - 2.8 |

| Weak Hydrogen Bond | C-H···O | 3.0 - 3.5 |

| π-π Stacking | Ring Centroid···Ring Centroid | 3.5 - 4.0 |

Computational and Theoretical Investigations of 4 Methoxycarbonyl Benzenesulfonic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular structures and properties at the atomic and electronic levels. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each offering a unique perspective on molecular systems.

Density Functional Theory (DFT) has become a primary method for computational chemists to predict the geometric and electronic properties of molecules. nih.gov The core principle of DFT is that the energy of a molecule can be determined from its electron density, which simplifies the complex many-electron problem. Functionals, such as the widely used B3LYP, are employed to approximate the exchange-correlation energy, a key component of the total electronic energy. nih.govnih.govnih.gov

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the minimum energy, known as the ground state geometry. nih.govhope.edu This is achieved by calculating the forces on each atom and iteratively adjusting their positions until the forces are negligible and the structure represents a true energy minimum on the potential energy surface. wayne.edu For 4-(Methoxycarbonyl)benzenesulfonic acid, DFT calculations, often using a basis set like 6-311G+(d,p), are used to determine the optimal bond lengths, bond angles, and dihedral angles. nih.gov This process confirms the stability of the molecular structure and provides the foundational geometry for all other computational analyses. nih.gov

Table 1: Representative Optimized Geometrical Parameters (Conceptual) This table illustrates typical parameters that would be obtained from a DFT geometry optimization. Actual values require specific calculations.

| Parameter | Description | Typical Calculated Value (Å or °) |

|---|---|---|

| C-S Bond Length | Bond between the phenyl ring and the sulfur atom | ~1.75 |

| S=O Bond Length | Double bonds in the sulfonyl group | ~1.43 |

| S-OH Bond Length | Single bond in the sulfonic acid group | ~1.55 |

| C=O Bond Length | Double bond in the methoxycarbonyl group | ~1.21 |

| O-S-O Bond Angle | Angle within the sulfonyl group | ~120° |

| C-S-O Bond Angle | Angle involving the phenyl ring, sulfur, and oxygen | ~105° |

Ab initio, meaning "from the beginning," refers to a class of quantum chemistry methods that are derived directly from theoretical principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is the most fundamental ab initio approach. It approximates the many-electron wavefunction as a single Slater determinant, which describes the electrons in terms of molecular orbitals.

While DFT is generally more computationally efficient for many applications, ab initio methods provide a systematic way to improve upon calculations by including electron correlation effects, which are neglected in the HF approximation. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory build upon the HF foundation to provide more accurate electronic structure determinations. These calculations are computationally intensive but are invaluable for benchmarking and for systems where DFT may not be sufficiently accurate. For this compound, these methods would provide a highly accurate description of the electronic distribution and orbital energies.

Electronic Structure and Reactivity Descriptors

The optimized molecular geometry serves as the basis for calculating various electronic properties that act as descriptors of the molecule's reactivity and stability. These descriptors are crucial for predicting how a molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. thaiscience.infoyoutube.com

The energy of the HOMO is related to the ionization potential and reflects the molecule's nucleophilicity or basicity. youtube.com Conversely, the LUMO energy is related to the electron affinity and indicates the molecule's electrophilicity or acidity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more polarizable and more reactive. nih.govresearchgate.net For this compound, the electron-withdrawing nature of the sulfonyl and methoxycarbonyl groups is expected to lower the energies of both the HOMO and LUMO.

Table 2: Frontier Molecular Orbital Energies (Conceptual) This table illustrates the type of data obtained from FMO analysis. Actual values require specific calculations.

| Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | ~ -1.2 eV | Indicates the ability to accept electrons (electrophilicity). |

| HOMO | ~ -6.1 eV | Indicates the ability to donate electrons (nucleophilicity). |

| Energy Gap (ΔE) | ~ 4.9 eV | Reflects the chemical reactivity and kinetic stability of the molecule. |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. thaiscience.info It is plotted on the molecule's electron density surface and uses a color scale to indicate regions of different electrostatic potential. Red areas signify regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. Blue areas represent positive potential, indicating electron-deficient regions that are prone to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential. dtic.mil

For this compound, an MEP map would reveal significant negative potential (red) around the oxygen atoms of the sulfonyl (SO₃H) and methoxycarbonyl (COOCH₃) groups, due to the high electronegativity of oxygen. These sites represent the most likely points for interaction with electrophiles or for hydrogen bonding. Conversely, a region of strong positive potential (blue) would be expected around the acidic proton of the sulfonic acid group, highlighting its susceptibility to deprotonation by a base. The aromatic ring would exhibit a mixed potential, with the π-system creating a region of negative potential above and below the plane of the ring. dtic.mil

Computational methods can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors, from which chemical shifts can be derived. jcsp.org.pk These theoretical predictions are invaluable for interpreting experimental NMR spectra and can help in the structural elucidation of complex molecules. mdpi.com

By performing GIAO calculations on the DFT-optimized geometry of this compound, one can obtain theoretical ¹H and ¹³C NMR chemical shifts. These calculated values can then be compared to experimental data, often showing a strong correlation after applying a scaling factor. This comparison helps to validate the computed structure and provides detailed assignments for each resonance in the spectrum. Experimental NMR data for the structurally similar compound 4-[(methoxycarbonyl)amino]benzenesulfonic acid shows distinct signals for the aromatic protons and the methyl protons, which would be mirrored in the theoretical spectrum of the target compound. geo-leo.de

Table 3: Representative Experimental ¹H and ¹³C NMR Chemical Shifts for a Structurally Similar Compound: 4-[(methoxycarbonyl)amino]benzenesulfonic acid geo-leo.de This table presents experimental data for a related compound to illustrate the type of information gained from NMR analysis, which can be predicted computationally.

| Nucleus | Position | Experimental Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic (d, J = 8.5 Hz) | 7.52 |

| ¹H | Aromatic (d, J = 8.5 Hz) | 7.39 |

| ¹H | Methyl (s) | 3.66 |

| ¹³C | Carbonyl | 153.70 |

| ¹³C | Aromatic | 142.13, 139.05, 125.99, 116.84 |

| ¹³C | Methyl | 51.53 |

Vibrational Analysis and Spectroscopic Correlations

Computational chemistry provides powerful tools for the detailed investigation of the vibrational properties of molecules such as this compound. Through theoretical simulations, it is possible to predict the infrared (IR) and Raman spectra and to assign the specific atomic motions corresponding to each vibrational mode. These theoretical insights are crucial for interpreting experimental spectroscopic data and understanding the molecule's structural and bonding characteristics.

Theoretical Infrared (IR) and Raman Spectra Simulation

The simulation of IR and Raman spectra for molecules like this compound is typically performed using quantum chemical methods, most commonly Density Functional Theory (DFT). These calculations, often employing basis sets like 6-311++G(d,p), can predict the vibrational frequencies and intensities with a high degree of accuracy. The theoretical spectra serve as a valuable reference for the analysis of experimental data, aiding in the identification and characterization of the compound.

The calculated harmonic vibrational frequencies are often scaled by an appropriate factor to correct for anharmonicity and the approximations inherent in the theoretical model, thereby improving the agreement with experimental results. The resulting simulated spectra provide a vibrational fingerprint of the molecule, detailing the expected positions and relative intensities of the absorption bands in the IR spectrum and the scattered bands in the Raman spectrum. For similar aromatic compounds, theoretical calculations have shown excellent correlation with experimental spectra, enabling a confident assignment of the observed vibrational bands.

Assignment of Normal Modes of Vibration

The assignment of the normal modes of vibration involves correlating the calculated vibrational frequencies with specific types of molecular motion, such as stretching, bending, and torsional modes. This is facilitated by the use of Potential Energy Distribution (PED) analysis, which quantifies the contribution of each internal coordinate to a given normal mode.

For this compound, the vibrational modes can be broadly categorized into those associated with the benzene (B151609) ring, the sulfonic acid group (-SO₃H), and the methoxycarbonyl group (-COOCH₃).

Benzene Ring Vibrations: The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The C-C stretching vibrations of the benzene ring usually appear in the 1600-1400 cm⁻¹ range. In-plane and out-of-plane C-H bending vibrations are also characteristic of the benzene ring and are found at lower frequencies.

Sulfonic Acid Group Vibrations: The O-H stretching vibration of the sulfonic acid group is expected to be a broad band in the IR spectrum, typically in the 3000-2500 cm⁻¹ region, due to hydrogen bonding. The asymmetric and symmetric stretching vibrations of the SO₂ group are strong IR bands and are anticipated to appear around 1350 cm⁻¹ and 1175 cm⁻¹, respectively. The S-O stretching vibration is also a characteristic mode.

Methoxycarbonyl Group Vibrations: The C=O stretching vibration of the ester group is a very strong and characteristic band in the IR spectrum, typically found in the range of 1730-1715 cm⁻¹. The C-O stretching vibrations of the ester and methoxy (B1213986) groups will also be present, along with the various bending and rocking modes of the methyl group.

An illustrative table of the expected vibrational modes and their assignments for this compound, based on computational studies of analogous compounds, is presented below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

| ν(O-H) | 3000-2500 | O-H stretching (sulfonic acid) |

| ν(C-H) | 3100-3000 | Aromatic C-H stretching |

| ν(C=O) | 1730-1715 | C=O stretching (ester) |

| ν(C-C) | 1600-1400 | Aromatic C-C stretching |

| νₐₛ(SO₂) | ~1350 | Asymmetric SO₂ stretching |

| νₛ(SO₂) | ~1175 | Symmetric SO₂ stretching |

| ν(C-O) | 1300-1200 | C-O stretching (ester) |

| ν(S-O) | ~1050 | S-O stretching |

| β(C-H) | 1300-1000 | In-plane C-H bending |

| γ(C-H) | 900-675 | Out-of-plane C-H bending |

This table is illustrative and based on typical values for similar functional groups in aromatic compounds.

Advanced Electronic Properties and Materials Potential

The computational investigation of this compound extends to its electronic properties, which are crucial for assessing its potential in advanced materials applications, particularly in the field of non-linear optics and crystal engineering.

Non-linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of great interest for their applications in optoelectronics, including frequency conversion and optical switching. Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. The key parameters that determine the NLO response are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β).

For a molecule to exhibit significant NLO activity, it should possess a large hyperpolarizability. This is often associated with molecules that have a strong charge-transfer character, typically arising from the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. In this compound, the methoxycarbonyl group acts as an electron-withdrawing group, while the sulfonic acid group also has an electron-withdrawing nature. The presence of these substituents on the benzene ring can lead to a significant molecular dipole moment and hyperpolarizability.

Theoretical calculations of the first-order hyperpolarizability (β) can provide a quantitative measure of the NLO response. These calculations have been performed for many organic molecules and have proven to be a reliable tool for screening potential NLO candidates. For instance, studies on similar benzenesulfonamide (B165840) derivatives have shown that the calculated first hyperpolarizability can be comparable to that of established NLO materials like urea, suggesting potential for NLO applications.

| NLO Property | Symbol | Significance |

| Dipole Moment | μ | Measures the separation of positive and negative charges in a molecule. |

| Linear Polarizability | α | Describes the response of the molecular electron cloud to an external electric field. |

| First-Order Hyperpolarizability | β | Quantifies the second-order NLO response of a molecule. |

This table provides a general overview of key NLO properties.

Theoretical Basis for Self-Assembly and Crystal Growth

The self-assembly of molecules into well-defined crystalline structures is governed by intermolecular interactions. For this compound, the primary interactions driving self-assembly and crystal growth are expected to be strong hydrogen bonds involving the sulfonic acid group. The acidic proton of the -SO₃H group can act as a hydrogen bond donor, while the oxygen atoms of the sulfonic acid and methoxycarbonyl groups can act as hydrogen bond acceptors.

Computational studies can model these intermolecular interactions and predict the most stable crystal packing arrangements. The analysis of the molecular electrostatic potential (MEP) surface can identify the regions of the molecule that are most likely to participate in hydrogen bonding. Furthermore, theoretical studies on the crystal growth of related compounds like benzoic acid have provided insights into how solvent effects and intermolecular forces direct the morphology of the resulting crystals.

The interplay of strong O-H···O hydrogen bonds from the sulfonic acid groups, potentially forming dimers or extended chains, and weaker C-H···O interactions, is likely to be a key factor in the crystal packing of this compound. Understanding these interactions at a theoretical level is crucial for controlling the crystallization process and for the rational design of new materials with desired solid-state properties.

Chemical Reactivity and Transformation Pathways of 4 Methoxycarbonyl Benzenesulfonic Acid

Reactions of the Benzenesulfonic Acid Moiety

The benzenesulfonic acid portion of the molecule is a strong acid and serves as a site for derivatization into various other sulfur-containing functional groups.

Aromatic sulfonic acids are highly acidic organic compounds. hmdb.ca Benzenesulfonic acid, the parent compound, is a strong acid with a pKa of approximately -2.8, indicating that it is almost completely dissociated in aqueous solution. wikipedia.orgacs.org This strong acidic nature is a key characteristic of the sulfonic acid group in 4-(methoxycarbonyl)benzenesulfonic acid.

Due to its high acidity, it readily reacts with a wide range of bases to form the corresponding sulfonate salts. This neutralization reaction is a fundamental property of the sulfonic acid group. The process typically involves reacting the acid with metal hydroxides, carbonates, or acetates. google.com For instance, treatment with sodium hydroxide (B78521) quantitatively yields the sodium salt, sodium 4-(methoxycarbonyl)benzenesulfonate.

Table 1: Examples of Salt Formation Reactions

| Base | Product |

|---|---|

| Sodium Hydroxide (NaOH) | Sodium 4-(methoxycarbonyl)benzenesulfonate |

| Potassium Hydroxide (KOH) | Potassium 4-(methoxycarbonyl)benzenesulfonate |

| Calcium Carbonate (CaCO₃) | Calcium 4-(methoxycarbonyl)benzenesulfonate |

The sulfonic acid group can be converted into more reactive intermediates, primarily sulfonyl chlorides, which are versatile precursors for other derivatives like sulfonamides and sulfonate esters. wikipedia.org

Sulfonyl Chlorides: The transformation of a sulfonic acid into a sulfonyl chloride is a crucial step for further derivatization. This is typically achieved by treating the sulfonic acid or its corresponding sodium salt with a chlorinating agent. Common reagents for this conversion include phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂). wikipedia.orglookchem.comorgsyn.org The resulting 4-(methoxycarbonyl)benzenesulfonyl chloride is a key intermediate.

Sulfonamides: Sulfonyl chlorides react readily with ammonia (B1221849), primary amines, or secondary amines to form sulfonamides. rsc.orgresearchgate.net For example, reacting 4-(methoxycarbonyl)benzenesulfonyl chloride with ammonia would yield 4-(methoxycarbonyl)benzenesulfonamide. This reaction is fundamental in the synthesis of various sulfonamide-containing compounds. nih.govprepchem.com

Sulfonate Esters: The reaction of a sulfonyl chloride with an alcohol in the presence of a base (like pyridine) yields a sulfonate ester. nih.gov Alternatively, sulfonic acids can be directly esterified with alcohols, often requiring a catalyst. ontosight.ai For example, 4-(methoxycarbonyl)benzenesulfonyl chloride can react with ethanol (B145695) to produce ethyl 4-(methoxycarbonyl)benzenesulfonate.

Table 2: Derivatization Pathways of the Sulfonic Acid Group

| Starting Material | Reagent(s) | Product Class | Example Product |

|---|---|---|---|

| This compound | PCl₅ or SOCl₂ | Sulfonyl Chloride | 4-(Methoxycarbonyl)benzenesulfonyl chloride |

| 4-(Methoxycarbonyl)benzenesulfonyl chloride | Ammonia (NH₃) | Sulfonamide | 4-(Methoxycarbonyl)benzenesulfonamide |

Reactions of the Methoxycarbonyl Ester Group

The methoxycarbonyl group is susceptible to nucleophilic acyl substitution and reduction reactions, which allow for modification of this part of the molecule.

The methyl ester group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 4-sulfobenzoic acid. pharmaffiliates.comnih.gov

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the ester is hydrolyzed to the carboxylic acid and methanol (B129727). This reaction is reversible.

Base-Promoted Hydrolysis (Saponification): Treatment with an aqueous base, such as sodium hydroxide, results in the formation of the carboxylate salt (disodium 4-sulfonatobenzoate). Subsequent acidification of the reaction mixture protonates the carboxylate to give 4-sulfobenzoic acid. This process is irreversible.

It is important to note that under harsh conditions, such as heating in aqueous acid near 200 °C, the sulfonic acid group itself can be removed from the aromatic ring in a process known as desulfonation, which would yield benzoic acid. wikipedia.orgyoutube.com However, standard ester hydrolysis conditions are typically much milder and selectively cleave the ester linkage.

Transesterification is the process of converting one ester into another by reacting it with an alcohol. masterorganicchemistry.com For this compound, the methyl group of the ester can be exchanged for a different alkyl group. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.comijsr.net

For example, heating this compound in a large excess of ethanol in the presence of an acid catalyst (like sulfuric acid) will shift the equilibrium to produce ethyl 4-(ethoxycarbonyl)benzenesulfonate and methanol. The use of an excess of the new alcohol is crucial to drive the reaction to completion. researchgate.net Organosulfonic acids themselves can act as catalysts for transesterification reactions. researchgate.net

The methoxycarbonyl (ester) group can be reduced to a primary alcohol using powerful reducing agents. The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of a hydride ion to the ester carbonyl carbon.

Treatment of this compound with a strong reducing agent like LiAlH₄ would be expected to reduce the ester functionality to a hydroxymethyl group, yielding 4-(hydroxymethyl)benzenesulfonic acid. The sulfonic acid group is generally resistant to reduction by hydride reagents like LiAlH₄. The acidic proton of the sulfonic acid group would react with the hydride reagent first, so an excess of the reducing agent would be required.

Aromatic Ring Reactivity and Substituent Effects of this compound

The reactivity of the aromatic ring in this compound is significantly influenced by the electronic properties of its two substituents: the methoxycarbonyl group (-COOCH₃) and the sulfonic acid group (-SO₃H). Both groups are classified as electron-withdrawing and strongly deactivating, which profoundly affects the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions. quora.comlibretexts.orglibretexts.org

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution is a characteristic reaction of benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and position of this substitution are dictated by the substituents already present on the ring. vanderbilt.edunumberanalytics.com

The methoxycarbonyl group (-COOCH₃) and the sulfonic acid group (-SO₃H) both decrease the electron density of the benzene ring. masterorganicchemistry.comlatech.edu This deactivation occurs through two primary electronic effects:

Inductive Effect (-I): The oxygen and sulfur atoms in both groups are highly electronegative, pulling electron density away from the ring through the sigma bonds.

Resonance Effect (-M or -R): Both groups can withdraw electron density from the pi system of the ring via resonance. The carbonyl and sulfonyl groups create resonance structures that place a positive charge on the aromatic ring, further reducing its nucleophilicity. youtube.com

Because the aromatic ring is electron-deficient, it is significantly less reactive towards electrophiles than benzene. libretexts.org Consequently, electrophilic aromatic substitution reactions on this compound require more forcing (harsher) conditions, such as higher temperatures or stronger acid catalysts, to proceed at a reasonable rate. quora.com

Both the methoxycarbonyl and sulfonic acid groups are classified as meta-directors. libretexts.orglatech.eduyoutube.com This means they direct incoming electrophiles to the positions meta (carbon-3 and carbon-5) relative to themselves. In this compound, the substituents are in a para relationship (positions 1 and 4). Their directing effects are therefore reinforcing, strongly favoring substitution at the positions that are meta to both groups—namely, the C-2 and C-6 positions (which are equivalent). msu.edu

| Substituent Group | Position on Ring | Electronic Effect | Reactivity Effect | Directing Effect |

|---|---|---|---|---|

| Methoxycarbonyl (-COOCH₃) | 1 | -I, -R (Electron-withdrawing) | Strongly Deactivating | Meta |

| Sulfonic Acid (-SO₃H) | 4 | -I, -R (Electron-withdrawing) | Strongly Deactivating | Meta |

Regioselective Functionalization Strategies

Regioselective functionalization refers to the strategic control of where a new functional group is introduced onto a molecule. For this compound, the inherent electronic properties of the existing substituents provide a powerful and predictable strategy for further functionalization of the aromatic ring.

The primary strategy for regioselective functionalization is to leverage the strong, cooperative meta-directing influence of the two deactivating groups. msu.edu Standard electrophilic aromatic substitution reactions, such as nitration or halogenation, are expected to yield predominantly the 2-substituted product.

Example: Nitration Nitration of this compound using a mixture of concentrated nitric acid and sulfuric acid would introduce a nitro group (-NO₂) onto the ring. ma.edursc.org Based on the directing effects, the major product would be 2-nitro-4-(methoxycarbonyl)benzenesulfonic acid.

| Reaction Type | Typical Reagents | Predicted Major Product | Position of Substitution |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 2-Nitro-4-(methoxycarbonyl)benzenesulfonic acid | C-2 (or C-6) |

| Halogenation (Bromination) | Br₂ / FeBr₃ | 2-Bromo-4-(methoxycarbonyl)benzenesulfonic acid | C-2 (or C-6) |

Another synthetic strategy relevant to aromatic compounds is the use of a "blocking group." The sulfonic acid group is particularly notable for this role because the sulfonation reaction is reversible. minia.edu.eglibretexts.org While this is typically used to temporarily block a reactive site, the principle highlights the unique chemistry of the sulfonic acid group. In the case of our target molecule, the group is already present. Its removal via desulfonation can be achieved by heating in dilute aqueous acid, which could be a step in a multi-step synthesis to achieve a different substitution pattern after other groups have been introduced. youtube.com

Participation in Mechanistic Studies of Organic Reactions

While specific studies detailing the use of this compound as a primary substrate for mechanistic investigations are not prominent in the literature, its structure makes it a potentially valuable tool for probing the mechanisms of certain organic reactions.

The compound's well-defined electronic characteristics—a highly deactivated aromatic ring with predictable sites of reactivity—allow it to serve as a benchmark for studying the limits of electrophilic aromatic substitution. By using this substrate, chemists could investigate the reactivity of novel and powerful electrophiles or explore the kinetics of substitution on severely electron-deficient aromatic systems. The rate of reaction with this compound, when compared to benzene or monosubstituted derivatives, would provide a quantitative measure of the combined deactivating effects of the sulfonyl and methoxycarbonyl groups.

Furthermore, the sulfonic acid group itself can participate in reactions. For instance, benzenesulfonic acids and their derivatives are known to undergo desulfonation when heated in aqueous environments. wikipedia.org The kinetics of the desulfonation of this compound could be studied to understand how the electron-withdrawing methoxycarbonyl group influences the stability of the carbon-sulfur bond and the mechanism of this ipso-substitution reaction.

The sulfonate moiety can also be converted into other functional groups, such as sulfonyl chlorides or sulfonamides. wikipedia.org The compound could therefore be used as a starting material in studies examining the mechanisms of these transformations, with the methoxycarbonyl group acting as a remote electronic probe influencing reaction rates and intermediates.

Advanced Research Applications in Chemical Sciences

Role as a Versatile Synthetic Building Block

4-(Methoxycarbonyl)benzenesulfonic acid and its derivatives serve as valuable building blocks in organic synthesis, offering pathways to complex molecular architectures. The presence of both a sulfonic acid (or its derivative) and a methoxycarbonyl group on the benzene (B151609) ring provides two distinct points for chemical modification, enabling the construction of diverse organic scaffolds.

Precursor for Advanced Organic Scaffolds

The transformation of the sulfonic acid moiety into a sulfonyl chloride is a key step that unlocks a wide range of synthetic possibilities. 4-(Methoxycarbonyl)benzenesulfonyl chloride can readily react with various nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively. These reactions are fundamental in the synthesis of compounds with potential biological activity and unique structural features.

The synthesis of sulfonamides is a common strategy in medicinal chemistry to introduce the sulfonyl group into a target molecule. The reaction of 4-(methoxycarbonyl)benzenesulfonyl chloride with primary or secondary amines, typically in the presence of a base like pyridine (B92270) or triethylamine, yields the corresponding N-substituted sulfonamides. ekb.egcbijournal.com This approach allows for the incorporation of the 4-(methoxycarbonyl)phenylsulfonyl moiety into a wide array of molecular frameworks, including heterocyclic systems.

Similarly, the reaction with alcohols leads to the formation of sulfonate esters. This transformation is useful for introducing the 4-(methoxycarbonyl)benzenesulfonate group, which can act as a leaving group in subsequent nucleophilic substitution reactions or be a stable functional group within the final structure. researchgate.netyoutube.com The ability to form these stable C-S and S-O bonds makes this compound derivatives reliable precursors for constructing complex and advanced organic scaffolds.

Table 1: Examples of Organic Scaffolds Derived from 4-(Methoxycarbonyl)benzenesulfonyl Chloride

| Reactant Class | Resulting Functional Group | General Structure |

| Primary/Secondary Amines | Sulfonamide | Ar-SO₂-NHR/Ar-SO₂-NR₂ |

| Alcohols/Phenols | Sulfonate Ester | Ar-SO₂-OR |

Where Ar represents the 4-(methoxycarbonyl)phenyl group.

Application in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that typically involve a carboxylic acid component. wikipedia.orgorganic-chemistry.org

The Ugi four-component reaction (U-4CR) involves an aldehyde or ketone, an amine, an isocyanide, and a carboxylic acid to produce an α-acylamino amide. wikipedia.orgorganic-chemistry.org The carboxylic acid plays a crucial role in protonating the intermediate imine, thereby activating it for nucleophilic attack by the isocyanide. wikipedia.org While carboxylic acids are the standard acidic component, the strong acidity of sulfonic acids suggests that this compound could potentially serve a similar role, although specific examples in the literature are not prevalent.

The Passerini three-component reaction (P-3CR) combines an aldehyde or ketone, an isocyanide, and a a carboxylic acid to yield an α-acyloxy amide. organic-chemistry.orgwikipedia.org Similar to the Ugi reaction, the carboxylic acid is a key reactant. The potential for sulfonic acids to participate in this type of reaction is an area of interest for expanding the scope of MCRs.

The inclusion of a bifunctional molecule like this compound in MCRs could lead to products with appended sulfonate and ester functionalities, offering further opportunities for diversification and the synthesis of novel compound libraries.

Catalytic Roles in Organic Transformations

The acidic nature of the sulfonic acid group in this compound allows it to function as a catalyst in various organic reactions, both in homogeneous and heterogeneous systems.

Homogeneous Acid Catalysis

Aromatic sulfonic acids are known to be effective catalysts for reactions such as esterification. mdpi.com For instance, the esterification of fatty acids with alcohols to produce biodiesel is often catalyzed by strong acids. mdpi.comelsevierpure.comgoogle.com The mechanism involves protonation of the carboxylic acid by the sulfonic acid catalyst, which enhances its electrophilicity and facilitates nucleophilic attack by the alcohol. aocs.org Given its structural similarity to other effective sulfonic acid catalysts like p-toluenesulfonic acid, this compound is expected to exhibit catalytic activity in such transformations. Its solubility in organic solvents would allow it to act as a homogeneous catalyst.

Design of Heterogeneous Catalytic Systems (e.g., carbon-based solid acid catalysts for sulfonic acids)

To overcome challenges associated with the separation and reuse of homogeneous catalysts, there is significant interest in developing heterogeneous catalytic systems. A common strategy involves the immobilization of catalytically active species onto solid supports. This compound can be a valuable precursor for creating such solid acid catalysts.

One approach involves grafting the sulfonic acid group onto the surface of materials like silica (B1680970) nanoparticles. This can be achieved by first functionalizing the silica surface with a suitable organosilane and then introducing the sulfonic acid moiety. For example, silica can be treated with a phenyl-containing silane, followed by sulfonation to generate aryl-sulfonic acid groups on the surface. rsc.org A derivative of this compound could be used in a similar manner to create a bifunctional catalyst with both acidic sites and ester groups.

Another strategy is the creation of carbon-based solid acid catalysts. This can be done by sulfonating carbonaceous materials. For instance, a carbon support can be functionalized with sulfonic acid groups, providing a solid material with high acidity and stability. elsevierpure.com The properties of this compound make it a candidate for incorporation into such carbon-based catalysts, potentially by modifying the support with the corresponding diazonium salt derivative.

Table 2: Comparison of Homogeneous and Heterogeneous Catalysis using Sulfonic Acids

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Catalyst State | Dissolved in the reaction mixture | Separate solid phase |

| Catalyst Recovery | Difficult, often requires extraction or distillation | Simple, by filtration or centrifugation |

| Reusability | Generally low | High |

| Potential for Contamination | Higher risk of product contamination | Lower risk of product contamination |

| Example Application | Esterification of fatty acids in solution | Esterification using a sulfonated resin or silica |

Contributions to Materials Science and Engineering

The bifunctional nature of this compound and its derivatives makes them attractive building blocks for the synthesis of advanced materials with tailored properties.

One significant area of application is in the development of novel polymers. Sulfonated aromatic diamines are important monomers for the synthesis of sulfonated polyimides, which are used as proton exchange membranes in fuel cells. researchgate.net A derivative of this compound could be envisioned as a component in the synthesis of novel sulfonated polyesters or polyamides, where the sulfonic acid group imparts ion-exchange properties and the ester group provides a site for further modification or influences the polymer's physical properties.

Another burgeoning field is the design and synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline porous materials constructed from metal ions or clusters bridged by organic ligands, known as linkers. rsc.org The properties of a MOF are largely determined by the nature of its metal nodes and organic linkers. Aromatic carboxylic acids, such as terephthalic acid, are common linkers in MOF synthesis. researchgate.netresearchgate.net The introduction of additional functional groups onto the linker can tune the properties of the resulting MOF. Sulfonate-containing linkers have been used to create thermally robust MOFs. researchgate.net A dicarboxylic acid derivative of this compound could serve as a functionalized linker, introducing both sulfonate and ester groups into the MOF structure. This could lead to materials with interesting properties for applications in gas storage, separation, or catalysis. rsc.orgacs.org

Components in Designed Molecular Assemblies (e.g., Metal-Organic Frameworks, MOFs)

This compound presents a unique combination of functional groups—a sulfonate group and a methoxycarbonyl group—attached to a rigid benzene ring, theoretically positioning it as a candidate for a bifunctional organic linker in the construction of designed molecular assemblies. Metal-Organic Frameworks (MOFs) and other coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.govgoogle.com The geometry and connectivity of these frameworks are largely dictated by the structure of the organic linker. mdpi.com

However, a review of the scientific literature indicates that this compound is not a conventional or commonly utilized building block for the synthesis of MOFs. The vast majority of MOFs are constructed using carboxylate-based linkers, such as benzene-1,4-dicarboxylic acid or benzene-1,3,5-tricarboxylic acid. google.comnih.gov The preference for carboxylates over sulfonates in MOF design can be attributed to several factors. Carboxylic acids offer more directional and predictable coordination geometries with metal centers, which is crucial for designing and achieving targeted framework topologies. mdpi.com In contrast, the coordination chemistry of sulfonic acids with metal ions can be more varied and less directional, making the rational design of porous, crystalline frameworks more challenging.

Despite the lack of reported MOF structures using this specific linker, its potential can be considered. The sulfonate group could coordinate to metal centers, while the methoxycarbonyl group could either remain as a non-coordinating functional group within the pores of the potential framework or participate in post-synthetic modification reactions. nih.gov This dual functionality could, in theory, lead to materials with tailored surface chemistry or catalytic properties.

Table 1: Comparison of Functional Groups as MOF Linkers

| Feature | Carboxylate Group (-COOH) | Sulfonate Group (-SO₃H) |

|---|---|---|

| Typical Use in MOFs | Highly common; foundational to the field. | Rare as a primary coordinating linker. |

| Coordination Modes | Well-defined and directional (e.g., paddlewheel). | More diverse and less directional. |

| Acidity (pKa) | Moderately acidic (pKa ≈ 4-5). | Strongly acidic (pKa ≈ -2). |

| Predictability in Assembly | High predictability in framework topology. | Lower predictability in final structure. |

Functionalization of Surfaces and Nanomaterials

The modification of surfaces and the functionalization of nanomaterials are critical for developing advanced materials for applications ranging from electronics to nanomedicine. nih.govnih.gov This is often achieved by forming self-assembled monolayers (SAMs) or by covalently attaching molecules that impart specific properties like stability, biocompatibility, or chemical reactivity. nih.govoaepublish.com

This compound possesses the structural characteristics of a molecule suitable for these applications. The functionalization process typically relies on an anchoring group that binds to the surface and a terminal group that presents a desired chemical functionality to the exterior. researchgate.net

Anchoring Group : The sulfonic acid group (-SO₃H) can serve as a robust anchoring group for various metal oxide surfaces. This allows for the formation of ordered, self-assembled monolayers where the molecules orient themselves on the substrate. oaepublish.com

Molecular Body : The benzene ring provides a rigid spacer, contributing to the structural integrity and order of the assembled monolayer.

Terminal Functionality : The methoxycarbonyl group (-COOCH₃) at the para position acts as the terminal group. This ester functionality can influence the surface properties, such as wettability. Furthermore, it can be hydrolyzed to the corresponding carboxylic acid, providing a reactive site for the subsequent covalent attachment of other molecules, such as proteins or polymers, in a multi-step functionalization strategy. nih.gov

While the principles of surface science support the potential use of this compound for creating functional surfaces, specific examples of its application in forming SAMs or functionalizing nanoparticles are not prominent in the surveyed literature. The general strategies for modifying surfaces with organic layers are well-established for a wide range of molecules, including thiols on gold or silanes on oxides. oaepublish.comnih.gov

Analytical Chemistry Methodologies Development

Reagent in Chromatographic Separations

In analytical chemistry, particularly in High-Performance Liquid Chromatography (HPLC), this compound is well-suited for use as an ion-pairing reagent. Ion-pair chromatography is a technique used in reversed-phase HPLC to improve the retention, resolution, and peak shape of ionic or highly polar analytes that are otherwise poorly retained on non-polar stationary phases. itwreagents.comchromatographyonline.com

The mechanism involves adding an ion-pairing reagent to the mobile phase. fujifilm.com This reagent has a charge opposite to that of the analyte, a hydrophobic region, and minimal UV absorbance to avoid interfering with detection. itwreagents.comtcichemicals.com For the separation of basic (cationic) analytes, an anionic ion-pairing reagent like this compound is used.

The process can be described as follows:

The anionic sulfonate head of the this compound forms an electrostatic interaction with the cationic analyte in the mobile phase. chromatographyonline.com

This interaction forms a neutral, hydrophobic ion pair. itwreagents.com

The newly formed neutral complex has a greater affinity for the non-polar stationary phase (e.g., C18), leading to increased retention time and allowing for separation from other components in the mixture. itwreagents.com

The separation can be fine-tuned by adjusting the concentration of the ion-pairing reagent, the pH of the mobile phase, and the organic solvent content. helixchrom.com The hydrophobicity of the benzene ring and the methoxycarbonyl group in this compound contribute to the retention of the ion pair on the reversed-phase column.

Table 2: Role of this compound in Ion-Pair HPLC

| Parameter | Role and Effect |

|---|---|

| Analyte Type | Basic compounds (e.g., amines, quaternary ammonium (B1175870) salts). |

| Mechanism | Forms a neutral ion-pair with the cationic analyte. |

| Stationary Phase | Non-polar (e.g., C8, C18). |

| Mobile Phase | Aqueous/organic mixture containing the reagent. |

| Effect on Retention | Increases the retention time of cationic analytes. |

| Adjustable Factors | Reagent concentration, mobile phase pH, organic modifier content. nih.gov |

Development of Detection and Quantification Assays

The development of analytical assays is fundamental for detecting and quantifying specific molecules in various samples. enzene.com This can involve techniques like HPLC-UV, mass spectrometry, or immunoassays such as ELISA. biopharminternational.comnih.gov These methods require careful development to ensure they are sensitive, specific, accurate, and precise. enzene.com

Based on a review of available scientific literature, there are no specific, established detection or quantification assays where this compound is used as a primary reagent for the detection of other analytes. Research in this area typically focuses on the quantification of various sulfonic acids as pharmaceutical counter-ions or impurities, rather than using them as reagents in an assay for other substances. waters.comphenomenex.comijpsr.com

Emerging Research Directions and Future Perspectives for 4 Methoxycarbonyl Benzenesulfonic Acid

Exploration of Unconventional Reactivity Profiles

Future research is anticipated to delve into the unconventional reactivity of 4-(methoxycarbonyl)benzenesulfonic acid, moving beyond the typical reactions of its individual functional groups. The electronic interplay between the electron-withdrawing sulfonic acid group and the methoxycarbonyl group can lead to novel chemical behaviors.

Key areas of exploration include:

Orthogonal Reactivity : Investigating selective reactions where one functional group can be manipulated without affecting the other. This could involve the development of protecting group strategies tailored to the specific electronic environment of the molecule.

Dual-Functional Catalysis : Utilizing the compound as a bifunctional catalyst, where the acidic sulfonic acid moiety and the Lewis basic carbonyl group of the ester can act in concert to promote complex organic transformations.

Directed C-H Functionalization : Exploring the directing-group capabilities of the sulfonic acid and ester functionalities to achieve regioselective C-H activation and functionalization of the aromatic ring, opening pathways to complex substituted aromatic compounds.

Mechanistic Studies : Detailed mechanistic investigations into the desulfonation and hydrolysis of the ester under various conditions will provide a deeper understanding of its stability and reactivity, enabling more precise control over its chemical transformations. wikipedia.orgnumberanalytics.com

A deeper understanding of these reactivity profiles will significantly expand the synthetic utility of this compound.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into continuous flow and automated synthesis platforms represents a significant step towards more efficient and reproducible chemical manufacturing. nih.govresearchgate.netillinois.edu Flow chemistry offers numerous advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for straightforward scalability. amt.uk

Potential applications in flow chemistry include:

Continuous Sulfonation and Esterification : Developing continuous processes for the synthesis of this compound itself, which could offer higher yields and purity compared to batch methods.

Immobilized Catalysts : The sulfonic acid group allows for the immobilization of the molecule onto solid supports, creating heterogeneous catalysts that can be used in packed-bed reactors for various continuous-flow organic reactions. nih.gov This approach simplifies product purification and catalyst recycling.